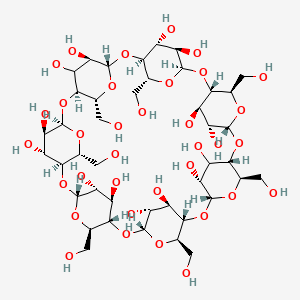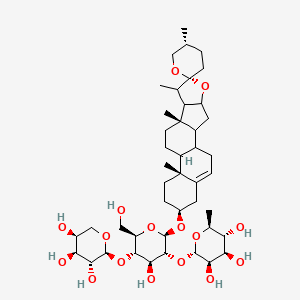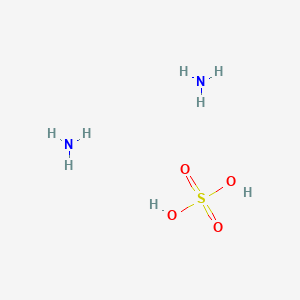![molecular formula C23H22N4 B11935817 N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)
N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine is a complex organic compound with a molecular formula of C24H23N3. This compound is known for its unique structural properties, which include a combination of carbazole and benzimidazole moieties. These structural features make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Intermediate: The initial step involves the alkylation of carbazole to form 9-ethylcarbazole.
Formation of the Benzimidazole Intermediate: Concurrently, benzimidazole is methylated to form 1-methylbenzimidazole.
Coupling Reaction: The final step involves a coupling reaction between the 9-ethylcarbazole and 1-methylbenzimidazole intermediates, facilitated by a suitable coupling agent such as formaldehyde or paraformaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the carbazole and benzimidazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(9-ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
- 9-ethyl-3-[(2-methyl-1-indolinyl)imino]methylcarbazole
Uniqueness
N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine is unique due to its combination of carbazole and benzimidazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application in various fields.
Eigenschaften
Molekularformel |
C23H22N4 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C23H22N4/c1-3-27-20-10-6-4-8-17(20)18-14-16(12-13-21(18)27)15-24-23-25-19-9-5-7-11-22(19)26(23)2/h4-14H,3,15H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
QKZNLVHPKAXDOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)CNC3=NC4=CC=CC=C4N3C)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)






![[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride](/img/structure/B11935780.png)
![(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid](/img/structure/B11935782.png)
![2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B11935787.png)

![(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B11935806.png)


